molecular formula C17H21NO4 B2499897 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide CAS No. 1421456-88-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide

Cat. No.: B2499897
CAS No.: 1421456-88-3
M. Wt: 303.358
InChI Key: RFOKUEAAJFTKFP-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds with structural similarities to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide often focuses on their synthesis, chemical reactions, and potential applications in medicinal chemistry and material science. For example, the study of polyoxygenated cyclohexenes isolated from Uvaria calamistrata highlights the interest in cyclohexene derivatives for their potential biological activities and chemical properties (Zhou, Chen, & Yu, 1999). Similarly, the selective hydrogenation of phenol derivatives to cyclohexanone, as demonstrated using a palladium catalyst on carbon nitride, indicates the relevance of such transformations in industrial chemistry and the production of intermediates for various applications (Wang, Yao, Li, Su, & Antonietti, 2011).

Potential Biological Applications

While direct references to the biological applications of this compound were not found, research on structurally related compounds provides valuable clues. For instance, compounds featuring similar structural motifs have been investigated for their histone deacetylase inhibitory activity, which is significant in cancer research and the development of new therapeutic agents (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009). This suggests that this compound could potentially be explored for similar biological applications, given its structural resemblance to known active compounds.

Mechanism of Action

Target of Action

Similar compounds have been found to have anticancer activity, suggesting potential targets within cancer cell lines .

Biochemical Pathways

The compound likely affects biochemical pathways related to cell cycle regulation and apoptosis. Disruption of these pathways can lead to the death of cancer cells

Pharmacokinetics

A study on similar compounds suggests that they obey lipinski’s rule of five, indicating good bioavailability . This rule predicts that a compound with certain molecular properties is likely to be an orally active drug in humans.

Result of Action

The result of the compound’s action is likely the induction of apoptosis in cancer cells, leading to their death . This is based on the observed effects of similar compounds.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-14(13-6-7-15-16(10-13)22-11-21-15)8-9-18-17(20)12-4-2-1-3-5-12/h1-2,6-7,10,12,14,19H,3-5,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKUEAAJFTKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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